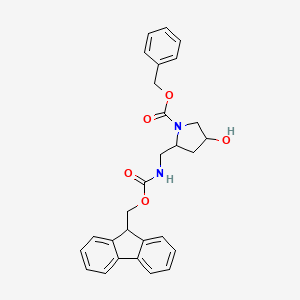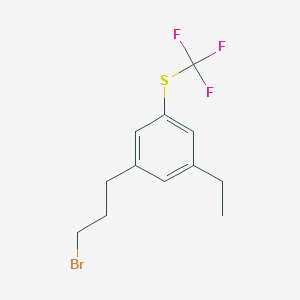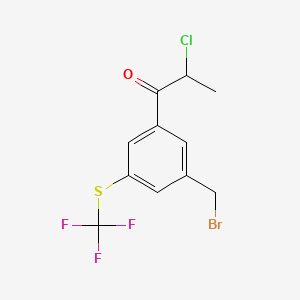
1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Bromination: Introduction of the bromomethyl group through bromination reactions.
Trifluoromethylation: Incorporation of the trifluoromethylthio group using trifluoromethylating agents.
Chlorination: Addition of the chloropropanone moiety via chlorination reactions.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Addition Reactions: The presence of multiple reactive sites allows for addition reactions with various reagents.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with molecular targets and pathways. The bromomethyl and trifluoromethylthio groups can interact with various enzymes and receptors, influencing their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
Similar compounds include those with bromomethyl, trifluoromethylthio, and chloropropanone groups but with variations in their structure. Examples include:
- 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
- 1-(Bromomethyl)-4-(trifluoromethyl)benzene
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one.
Properties
Molecular Formula |
C11H9BrClF3OS |
|---|---|
Molecular Weight |
361.61 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-5-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3OS/c1-6(13)10(17)8-2-7(5-12)3-9(4-8)18-11(14,15)16/h2-4,6H,5H2,1H3 |
InChI Key |
XTXULIBBWUAIFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=CC(=C1)CBr)SC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



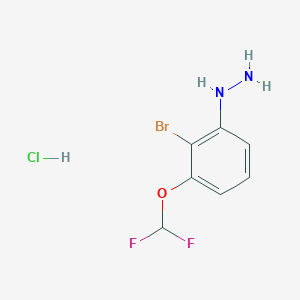
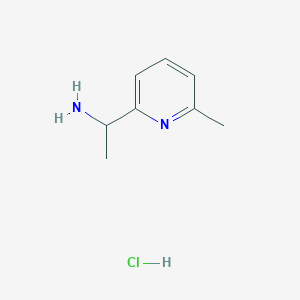
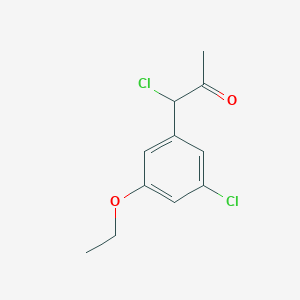
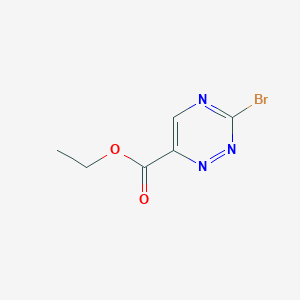
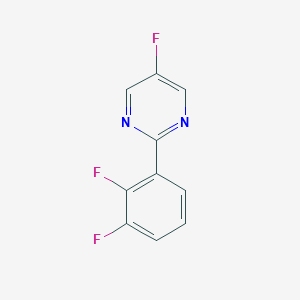

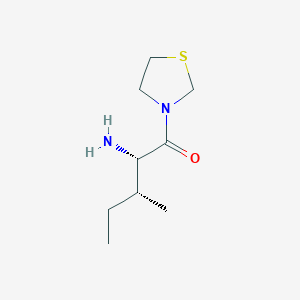
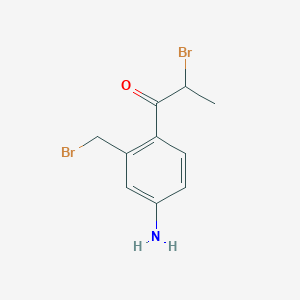
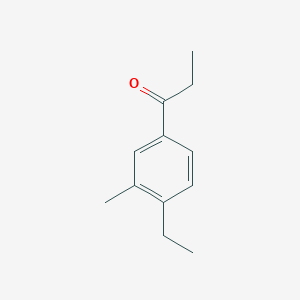
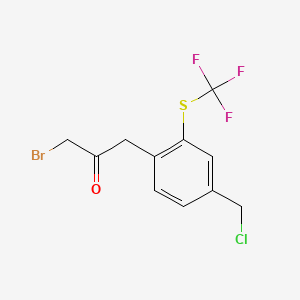
![2,5-Diazabicyclo[2.2.1]heptane, (1R)-](/img/structure/B14055211.png)
